![molecular formula C16H24N2O B14225025 N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine CAS No. 820984-43-8](/img/structure/B14225025.png)
N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a cyclopropylmethyl group, a methoxyphenylmethyl group, and a pyrrolidin-3-amine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Core: The pyrrolidine core can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide and a base.
Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be attached through a reductive amination reaction involving 4-methoxybenzaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines.
Applications De Recherche Scientifique
N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-3-amine: Similar structure but with a piperidine core.
N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]azetidin-3-amine: Similar structure but with an azetidine core.
Uniqueness
N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine is unique due to its specific combination of functional groups and the pyrrolidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
820984-43-8 |
|---|---|
Formule moléculaire |
C16H24N2O |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H24N2O/c1-19-16-6-4-14(5-7-16)12-18(11-13-2-3-13)15-8-9-17-10-15/h4-7,13,15,17H,2-3,8-12H2,1H3 |
Clé InChI |
VMQIIBXKPCCSHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN(CC2CC2)C3CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


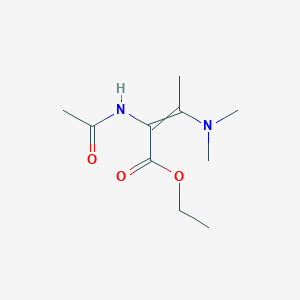
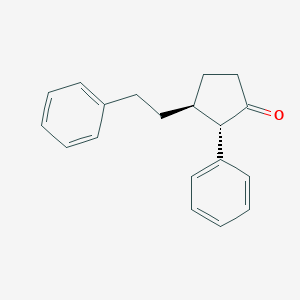

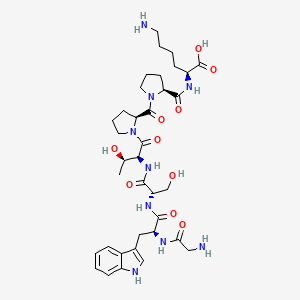
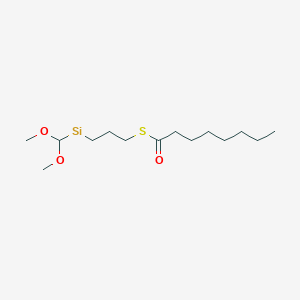
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
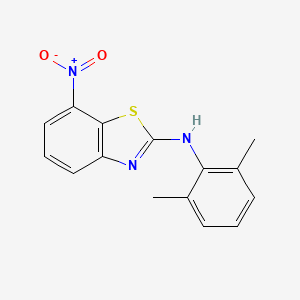
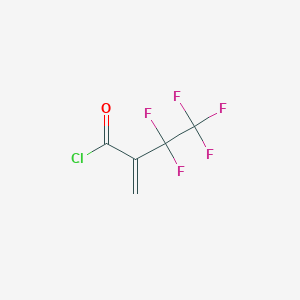
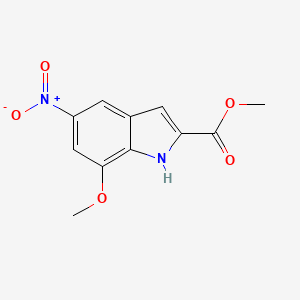
![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
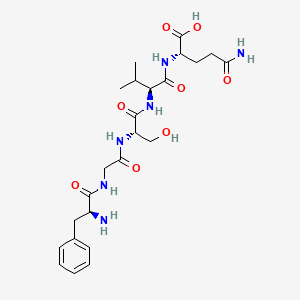
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
